molecular formula C20H13Cl2N3O3S B3004189 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 371142-65-3

4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B3004189
CAS RN: 371142-65-3
M. Wt: 446.3
InChI Key: WLTWPRSAZVOGSV-UHFFFAOYSA-N
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Description

The compound of interest, 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one, is a heterocyclic compound that appears to be closely related to the compounds studied in the provided papers. These compounds are characterized by their complex structures, which include various functional groups and heteroatoms that contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a pyrazolopyrimidinone derivative, which was characterized using various spectroscopic techniques . Similarly, a multicomponent reaction was employed to synthesize highly functionalized pyrrol-2-ones, which involved the reaction of an enamine with an arenesulfonyl isocyanate . These methods highlight the potential for efficient synthesis of complex molecules, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using X-ray diffraction and density functional theory (DFT) calculations. For instance, the pyrazolopyrimidinone derivative was found to crystallize in the monoclinic space group, and its molecular geometry was optimized using DFT . Such detailed structural analysis is crucial for understanding the molecular conformation and electronic properties of these compounds.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. For example, the pyrrol-2-ones synthesized in one study exhibited dynamic NMR behavior due to restricted rotation around the CN bond, indicating interesting reactivity and potential for further chemical transformations . Additionally, rearrangements of pyran-2-one derivatives into various heterocyclic structures, such as pyridines and isoxazoles, have been described, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, particularly in terms of their spectroscopic characteristics and molecular aggregation behavior. Spectroscopic studies of thiadiazolyl benzene diols revealed that solvent effects significantly influence molecular aggregation, as evidenced by changes in fluorescence emission spectra and circular dichroism (CD) spectra . These findings underscore the importance of solvent interactions in determining the properties of such compounds.

properties

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3S/c1-10-23-24-20(29-10)25-16(12-7-8-13(21)14(22)9-12)15(18(27)19(25)28)17(26)11-5-3-2-4-6-11/h2-9,16,26H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXPWIJZJDTBTF-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

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